molecular formula C19H11BrO2 B13680333 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione

2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13680333
M. Wt: 351.2 g/mol
InChI Key: FNAOGJPAIGZUNX-UHFFFAOYSA-N
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Description

2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a bromonaphthalene moiety attached to an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione typically involves the bromination of naphthalene followed by a series of reactions to introduce the indene-dione moiety. One common method involves the use of bromine and a suitable solvent to brominate naphthalene, followed by cyclization and oxidation reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Cyclization Reactions: The indene-dione moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium tert-butoxide, palladium(II) acetate, and tri-tert-butylphosphine tetrafluoroborate . Reaction conditions typically involve the use of solvents such as toluene and specific temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can participate in various binding interactions, while the indene-dione structure can undergo redox reactions, influencing biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromonaphthalen-2-yl acetate
  • 2-Bromonaphthalene
  • 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid

Uniqueness

2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of a bromonaphthalene moiety with an indene-dione structure. This unique combination imparts specific chemical properties and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)indene-1,3-dione

InChI

InChI=1S/C19H11BrO2/c20-17-12-6-2-1-5-11(12)9-10-15(17)16-18(21)13-7-3-4-8-14(13)19(16)22/h1-10,16H

InChI Key

FNAOGJPAIGZUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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